![molecular formula C18H18FN3O3 B2400817 2-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide CAS No. 2411255-39-3](/img/structure/B2400817.png)
2-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide
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Overview
Description
Molecular Structure Analysis
The compound contains a quinoline ring and a pyridine ring, both of which are aromatic and contribute to the compound’s stability. The presence of a fluoro group can influence the compound’s reactivity and electronic properties. The carboxamide group can participate in hydrogen bonding, which can influence the compound’s solubility and its interactions with biological molecules .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the fluoro group can undergo nucleophilic aromatic substitution reactions under certain conditions . The carboxamide group can participate in various reactions involving the carbonyl group or the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a fluoro group can influence the compound’s polarity, lipophilicity, and electronic properties . The carboxamide group can participate in hydrogen bonding, which can influence the compound’s solubility .properties
IUPAC Name |
2-fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-25-11-17(23)22-8-2-3-12-4-5-14(10-15(12)22)21-18(24)13-6-7-20-16(19)9-13/h4-7,9-10H,2-3,8,11H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUCTFFAAVXXPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=NC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide |
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